molecular formula C16H14ClNO3S2 B2819908 (E)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1448140-16-6

(E)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2819908
CAS No.: 1448140-16-6
M. Wt: 367.86
InChI Key: GTSYYBMJLAFNAA-VMPITWQZSA-N
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Description

The compound (E)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one (hereafter referred to as the target compound) is a chalcone derivative featuring a sulfonylazetidine moiety attached to a 4-chlorophenyl group and a thiophene ring at the α and β positions of the enone system, respectively. Its structure combines a rigid azetidine ring, a sulfonyl group (electron-withdrawing), and a thiophene heterocycle (electron-rich), which may confer unique electronic and steric properties.

Properties

IUPAC Name

(E)-1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3S2/c17-12-3-6-14(7-4-12)23(20,21)15-10-18(11-15)16(19)8-5-13-2-1-9-22-13/h1-9,15H,10-11H2/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSYYBMJLAFNAA-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving suitable precursors such as β-amino alcohols.

    Introduction of the Chlorophenyl Sulfonyl Group: This step often involves sulfonylation reactions using reagents like chlorosulfonic acid or sulfonyl chlorides.

    Coupling with Thiophene: The final step involves coupling the azetidine derivative with a thiophene moiety, often through a Heck reaction or similar cross-coupling techniques.

Industrial Production Methods: Industrial production may utilize optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow chemistry and the use of catalysts can enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can act as a ligand in transition metal catalysis.

    Material Science: Its unique structure makes it a candidate for the development of novel polymers or electronic materials.

Biology and Medicine:

    Biochemical Research: Used as a probe to study enzyme interactions and mechanisms.

Industry:

    Chemical Synthesis: Intermediate in the synthesis of more complex molecules.

    Pharmaceuticals: Potential precursor for active pharmaceutical ingredients.

Mechanism of Action

The compound’s mechanism of action in biological systems involves interactions with molecular targets such as enzymes or receptors. The azetidine ring and sulfonyl group can form hydrogen bonds and other interactions with active sites, influencing biological pathways. The thiophene moiety may contribute to π-π stacking interactions, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The target compound belongs to the chalcone family (1,3-diarylprop-2-en-1-one), which is widely studied for its biological and material science applications. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Key Substituents Molecular Weight (g/mol) Notable Features References
Target Compound 4-Cl-C6H4-SO2-azetidine, thiophen-2-yl ~407.9* Unique sulfonylazetidine group; potential for enhanced conformational rigidity
(E)-3-(4-Chlorophenyl)-1-(2,3,4-trichlorophenyl)prop-2-en-1-one 4-Cl-C6H4, 2,3,4-Cl3-C6H2 376.5 High halogen content; increased lipophilicity
(E)-1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one 4-Cl-C6H4, 4-CH3-C6H4 272.7 Methyl group enhances electron-donating effects
(2E)-3-[4-(Dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one 4-N(CH3)2-C6H4, thiophen-2-yl 283.4 Strong electron-donating dimethylamino group; red-shifted UV absorption
(2E)-1-(5-Bromothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one 5-Br-thiophen-2-yl, 4-Cl-C6H4 357.6 Bromine introduces steric bulk and halogen bonding potential
(5Z)-3-(4-Chlorophenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one 4-Cl-C6H4, furan-2-yl, thiazolidinone core 402.9 Thiazolidinone scaffold with extended conjugation; potential kinase inhibition

*Calculated based on substituent contributions.

Key Differentiators of the Target Compound

The azetidine (4-membered ring) introduces conformational rigidity compared to larger cyclic amines (e.g., pyrrolidine or piperidine), which may enhance binding specificity in biological targets .

Thiophene vs. For example, the furan-containing compound in exhibits altered electronic properties due to oxygen’s electronegativity.

Chlorophenyl Group Positioning :

  • The 4-chlorophenyl group is a common feature in many analogs (e.g., ), but its combination with sulfonylazetidine is unique to the target compound.

Crystallographic and Intermolecular Interactions

  • Chalcones often exhibit planar enone systems, but substituents influence packing patterns. For example: The bromothiophene analog () forms C–H···π and Br···Cl interactions, creating 2D networks. The dimethylamino-thiophene derivative () may show enhanced solubility due to polar amino groups.
  • The target compound’s sulfonylazetidine group could promote hydrogen bonding (via SO2) or sulfonyl-π interactions, though crystallographic data are needed for confirmation.

Biological Activity

(E)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, a compound characterized by its unique structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's molecular formula is C16H14ClNO3S2C_{16}H_{14}ClNO_3S_2, with a molecular weight of 367.9 g/mol. The structure includes a thiophene ring and a sulfonyl group attached to an azetidine moiety, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonyl group enhances the compound's ability to engage in various biochemical pathways, influencing cellular processes such as apoptosis and cell proliferation. The exact molecular targets are still under investigation, but preliminary studies suggest that it may modulate enzyme activity related to inflammation and cancer progression .

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing the 4-chlorophenylsulfonyl group have shown moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The compound's effectiveness as an acetylcholinesterase inhibitor has also been noted, with several derivatives displaying high inhibitory potency .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaActivity Level
7lSalmonella typhiStrong
7mBacillus subtilisModerate
7nEscherichia coliWeak
7oStaphylococcus aureusModerate

Cytotoxicity and Antitumor Activity

In vitro studies have indicated that the compound exhibits cytotoxic effects on various cancer cell lines. For example, derivatives have been tested against glioblastoma multiforme cells, showing a decrease in cell viability. The mechanism appears to involve the induction of apoptosis through the modulation of signaling pathways associated with cell survival .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)
Glioblastoma Multiforme15.5
Hepatocellular Carcinoma22.3
Breast Cancer18.7

Study on Anticancer Properties

A notable study conducted by Da Silva et al. evaluated the anticancer potential of thiazolidinone derivatives related to the compound . The results indicated that certain derivatives significantly inhibited tumor growth in xenograft models, suggesting that modifications in the azetidine structure could enhance efficacy against specific cancer types .

Evaluation of Enzyme Inhibition

Another research effort focused on the enzyme inhibition capabilities of related compounds, particularly their action against urease and α-amylase. The findings revealed that several derivatives displayed strong inhibitory effects, with implications for therapeutic applications in managing conditions like diabetes and infections caused by urease-producing bacteria .

Scientific Research Applications

Medicinal Chemistry Applications

Recent studies have investigated the compound's potential as a pharmaceutical agent. Key applications include:

1. Anticancer Activity:
Research has shown that similar azetidine derivatives exhibit significant anticancer properties by inhibiting tumor cell proliferation. For instance, analogues of this compound have been evaluated for their effectiveness against various cancer cell lines, demonstrating promising results in inducing apoptosis and inhibiting metastasis .

2. Antimicrobial Properties:
The sulfonyl group in the structure enhances the compound's interaction with microbial targets. Preliminary studies suggest that compounds with similar structures can effectively combat bacterial infections, making this compound a candidate for further antimicrobial research .

3. Anti-inflammatory Effects:
Studies indicate that derivatives of this compound may modulate inflammatory pathways, potentially serving as anti-inflammatory agents by inhibiting pro-inflammatory cytokines .

Organic Synthesis Applications

In organic synthesis, (E)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one serves as a versatile building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations:

1. Building Block for Complex Molecules:
The compound can be used in multi-step syntheses to create novel compounds with enhanced biological activities or new materials .

2. Reaction Pathways:
The compound can undergo several reactions such as:

  • Nucleophilic Substitution: Useful for introducing new functional groups.
  • Oxidation and Reduction: Modifying existing functional groups to enhance reactivity or bioactivity.

Materials Science Applications

The unique properties of this compound make it suitable for applications in materials science:

1. Development of Polymers:
Research has explored the incorporation of this compound into polymer matrices to create materials with specific mechanical properties and biocompatibility .

2. Nanomaterials:
The potential use of this compound in nanotechnology has been investigated, particularly in creating nanoscale devices or drug delivery systems due to its ability to interact with biological membranes effectively .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Anticancer Activity
A study published in Cancer Research evaluated a series of azetidine derivatives against breast cancer cell lines. The results indicated that compounds with similar structures significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy
Research conducted on various sulfonamide derivatives demonstrated their effectiveness against resistant strains of bacteria. The study found that modifications similar to those present in this compound enhanced antimicrobial activity against Gram-positive bacteria .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions, including sulfonylation of azetidine, coupling with thiophene derivatives, and enone formation. Key steps include:

  • Sulfonylation : Reacting azetidine with 4-chlorophenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Enone formation : Aldol condensation or Wittig reaction to introduce the α,β-unsaturated ketone moiety. Microwave-assisted synthesis may reduce reaction time and improve regioselectivity .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility, while temperature control (25–80°C) minimizes side reactions .
    • Critical factors : Catalyst choice (e.g., Pd for cross-coupling), stoichiometry of sulfonylating agents, and purification via column chromatography or recrystallization .

Q. How can structural characterization techniques resolve ambiguities in the compound’s stereochemistry and conformation?

  • Analytical methods :

  • X-ray crystallography : Determines absolute configuration and confirms E-stereochemistry of the enone system (e.g., mean C–C bond deviation <0.002 Å) .
  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-APT NMR distinguish between azetidine ring protons (δ 3.5–4.5 ppm) and thiophene aromatic signals (δ 6.8–7.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected ~430–450 g/mol) and fragmentation patterns .

Q. What preliminary biological screening assays are recommended for this compound?

  • Assay design :

  • Anticancer activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Anti-inflammatory potential : COX-2 inhibition assay using ELISA or fluorometric methods .
  • Targeted screening : Molecular docking against kinases or sulfotransferases, leveraging the sulfonyl group’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies rationalize conflicting bioactivity data across analogs?

  • Approach :

  • Functional group modulation : Compare analogs with substitutions on the azetidine (e.g., cyclohexylsulfonyl vs. 4-chlorophenylsulfonyl) to assess sulfonyl group contributions to potency .
  • Enone vs. saturated ketone : Test prop-2-en-1-one derivatives against prop-1-en-1-one isomers to evaluate the role of conjugation in biological activity .
  • Data normalization : Use standardized assays (e.g., % inhibition at 10 µM) to minimize variability between studies .

Q. What computational methods predict the compound’s reactivity and metabolic stability?

  • In silico tools :

  • DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • ADMET prediction : Use tools like SwissADME to estimate logP (~3.5), CYP450 interactions, and bioavailability .
  • Molecular dynamics : Simulate binding to sulfotransferases or cytochrome P450 enzymes to identify metabolic hotspots .

Q. How can contradictory data in synthetic yields be resolved across different studies?

  • Troubleshooting strategies :

  • Reaction monitoring : Use in-situ FTIR or HPLC to track intermediate formation and optimize stepwise yields .
  • Catalyst screening : Test Pd(PPh3_3)4_4, CuI, or NiCl2_2 for coupling steps to address variability in cross-coupling efficiency .
  • Solvent effects : Compare DMF (high polarity) vs. toluene (low polarity) to identify solvent-dependent side reactions .

Methodological Challenges and Solutions

Q. What strategies mitigate degradation of the enone moiety during storage or biological assays?

  • Stabilization techniques :

  • Light-sensitive storage : Use amber vials and inert atmospheres (N2_2) to prevent photooxidation .
  • Lyophilization : Freeze-dry DMSO stock solutions to reduce hydrolysis .
  • Antioxidants : Add 0.1% BHT to aqueous buffers during cell-based assays .

Q. How can researchers validate target engagement in complex biological systems?

  • Experimental workflows :

  • Cellular thermal shift assay (CETSA) : Monitor target protein stabilization upon compound binding .
  • Click chemistry : Incorporate alkyne/azide tags for pull-down assays and proteomic identification .
  • SPR/BLI : Measure binding kinetics (KD_D, kon_{on}/koff_{off}) using surface plasmon resonance or bio-layer interferometry .

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